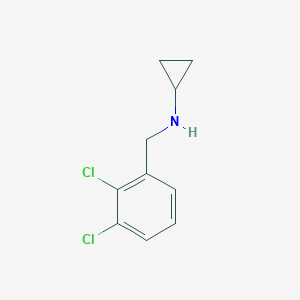

Cyclopropyl-(2,3-dichloro-benzyl)-amine

Description

Cyclopropyl-(2,3-dichloro-benzyl)-amine is a cyclopropylamine derivative featuring a benzyl group substituted with chlorine atoms at the 2- and 3-positions. Cyclopropylamine derivatives are commonly explored in medicinal chemistry due to their rigid cyclopropane ring, which can enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYVKUQRRKDPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2,3-dichloro-benzyl)-amine typically involves the reaction of cyclopropylamine with 2,3-dichlorobenzyl chloride under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of Cyclopropyl-(2,3-dichloro-benzyl)-amine may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2,3-dichloro-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

Cyclopropyl-(2,3-dichloro-benzyl)-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2,3-dichloro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound, while the dichlorobenzyl moiety can modulate its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers and Positional Analogs

a) Cyclopropyl-(2,6-dichloro-benzyl)-amine

- Molecular Formula : C₁₀H₁₀Cl₂N

- Molecular Weight : 214.10 g/mol

- Substituents : 2,6-dichloro on benzyl ring

- This isomer is listed with synonyms such as AC1NG8P9 and MolPort-000-939-211.

b) Cyclopropyl-(2-fluoro-benzyl)-amine

- Molecular Formula : C₁₀H₁₂FN

- Molecular Weight : 165.21 g/mol

- Substituents : 2-fluoro on benzyl ring

- Key Differences : Fluorine’s smaller size and higher electronegativity may enhance membrane permeability but reduce halogen bonding compared to chlorine. This compound has 3 rotatable bonds and one aromatic ring.

c) (3-Chlorobenzyl)cyclopropylamine

- Molecular Formula : C₁₀H₁₂ClN

- Molecular Weight : 181.66 g/mol

- Substituents : 3-chloro on benzyl ring

- Key Differences : Single chlorine substitution at the 3-position may result in weaker electronic effects compared to dihalogenated analogs. It is a positional isomer with distinct pharmacophoric properties.

Functional Group Variations

a) Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine

- Molecular Formula: C₁₂H₁₅NO₂

- Molecular Weight : 205.26 g/mol

- Substituents : Benzo[1,4]dioxin ring

- Key Differences : Replacement of dichlorobenzene with a dioxane ring introduces oxygen atoms, improving solubility but reducing lipophilicity. Purity is reported as 96%.

b) Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride

- Molecular Formula : C₁₃H₁₈ClN

- Molecular Weight : 223.74 g/mol

- Substituents : Naphthalene-derived scaffold

- Key Differences : The naphthalene group increases aromatic surface area, enhancing π-π stacking interactions. The hydrochloride salt form improves aqueous solubility.

Biological Activity

Cyclopropyl-(2,3-dichloro-benzyl)-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Cyclopropyl-(2,3-dichloro-benzyl)-amine features a cyclopropyl group attached to a dichlorobenzyl moiety. The presence of the cyclopropyl group enhances the lipophilicity of the compound, allowing for better membrane penetration. The dichlorobenzyl part can interact with various biological targets, potentially modulating enzyme activity or receptor functions.

The biological activity of cyclopropyl derivatives often stems from their ability to undergo electrophilic reactions. The cyclopropane ring can open under enzymatic conditions, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids. This mechanism has been observed in various studies where cyclopropane derivatives exhibited significant enzyme inhibition and antimicrobial properties .

Biological Activities

- Antimicrobial Activity : Cyclopropyl derivatives have shown promising results as antimicrobial agents. For instance, compounds containing cyclopropyl groups have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

- Enzyme Inhibition : The compound's ability to inhibit enzymes has been documented in several studies. For example, cyclopropyl derivatives have been shown to inhibit 17β-HSD3 with IC50 values in the nanomolar range, indicating potent activity against this target .

- Antitumor Activity : Some cyclopropane-containing compounds have demonstrated antitumor properties by inducing apoptosis in cancer cells through various pathways, including modulation of cell cycle proteins and activation of caspases .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on a series of substituted aryl benzylamines, including cyclopropyl derivatives, found that these compounds had significant antibacterial activity against strains such as E. coli and MRSA. The structure-activity relationship (SAR) indicated that increased lipophilicity correlated with enhanced antimicrobial potency .

- Enzyme Inhibition Profile : Another investigation focused on the inhibitory effects of cyclopropyl-(2,3-dichloro-benzyl)-amine on various enzymes involved in metabolic processes. Results showed that it effectively inhibited key enzymes involved in steroid metabolism, which could have implications for therapeutic applications in hormone-related disorders .

Data Table: Biological Activities Summary

Q & A

Q. What synthetic strategies are effective for preparing Cyclopropyl-(2,3-dichloro-benzyl)-amine, and how is purity validated?

Answer: The compound can be synthesized via nucleophilic substitution between cyclopropylamine and 2,3-dichlorobenzyl bromide. A typical procedure involves reacting cyclopropylamine (e.g., 12.14 g, 212.61 mmol) with 1-bromo-2,3-dichlorobenzene (15.00 g, 106.31 mmol) in DMF at ambient temperature for 12 hours, followed by extraction with EtOAc/brine, drying over Na₂SO₄, and solvent removal . Purity is confirmed using:

- 1H/13C NMR : Parameters include 90–220 scans per experiment, 2–4 scans per acquisition, and time intervals of 20–144 s between measurements. Peaks for cyclopropyl (δ 0.5–1.5 ppm) and benzyl-Cl (δ 6.8–7.5 ppm) are diagnostic .

- IR spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) confirm functional groups .

Q. What experimental conditions are critical for stabilizing Cyclopropyl-(2,3-dichloro-benzyl)-amine during storage?

Answer:

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition.

- Solvent : Use anhydrous DMSO or THF, as moisture accelerates hydrolysis of the cyclopropylamine group .

- Light exposure : Protect from UV light to avoid radical-mediated degradation of the dichlorobenzyl moiety .

Advanced Research Questions

Q. How does the cyclopropyl group influence the Curtius rearrangement mechanism of this compound?

Answer: The cyclopropyl ring introduces strain energy (≈27 kcal/mol) and π-orbital alignment, stabilizing transition states during rearrangement. Key findings:

- DFT studies (CBS-QB3 level) : Cyclopropenoyl azides show a concerted mechanism with ΔE‡ = 29.3 kcal/mol. The cyclopropyl group restricts rotational freedom, lowering entropy penalties (ΔS‡ = –15.2 cal/mol·K) .

- Kinetic isotope effects (KIEs) : KIE ≈ 1.0 supports a synchronous N₂ loss and isocyanate formation, with cyclopropyl C-C bond distortion contributing to transition-state stabilization .

Q. What computational methods validate the concerted mechanism of Curtius rearrangement in this compound?

Answer:

- Transition-state analysis : Locate TS structures using DFT (B3LYP/6-31G*) with intrinsic reaction coordinate (IRC) verification. For cyclopropenoyl azides, TS geometries show N-C-O angles ≈90°, confirming concerted pathways .

- Activation strain model (ASM) : Quantify contributions from strain energy (cyclopropane distortion) and electronic interactions (N₂–isocyanate orbital overlap) to ΔE‡ .

Q. How can researchers resolve discrepancies between experimental and computational activation energies?

Answer:

- Solvent corrections : Apply polarizable continuum models (PCM) to DFT calculations to account for solvent effects (e.g., DMSO increases ΔG‡ by 3–5 kcal/mol) .

- Eyring vs. Arrhenius analysis : Use variable-temperature NMR (298–323 K) to extract experimental ΔH‡ and ΔS‡. Compare with DFT-derived values (e.g., ΔH‡ = 28.9 kcal/mol vs. experimental 30.1 kcal/mol) .

Q. What kinetic models are suitable for studying the thermal stability of this compound?

Answer:

- Pseudo-first-order kinetics : Monitor degradation via 1H NMR (75% conversion threshold) at 298–323 K. Fit time vs. ln([A]₀/[A]) plots to extract k values (error ±5%) .

- Compensation effect analysis : Plot ln(k) vs. 1/T to identify non-Arrhenius behavior caused by competing decomposition pathways (e.g., cyclopropane ring opening) .

Q. How does the 2,3-dichloro-benzyl group affect electronic and steric interactions in biological assays?

Answer:

- Electron-withdrawing effects : The Cl substituents increase electrophilicity, enhancing binding to kinase active sites (e.g., MAPK10 inhibition, IC₅₀ = 0.2 µM) .

- Steric hindrance : Ortho-chloro groups restrict rotation of the benzyl ring, favoring rigid conformations that improve target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.